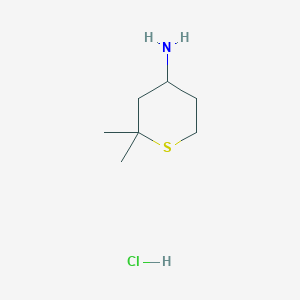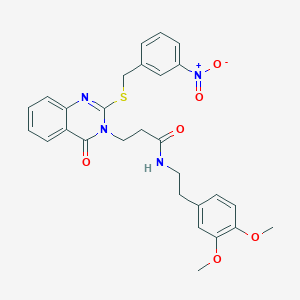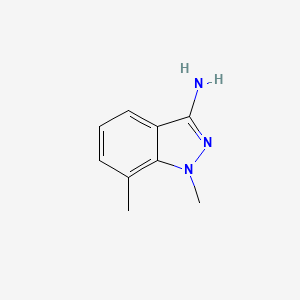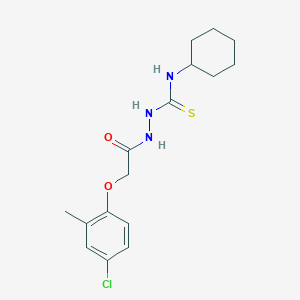
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide” is a complex organic molecule. It contains a phenoxyacetic acid derivative, which is a common structure in many herbicides . The (4-chloro-2-methylphenoxy)acetic acid (MCPA) part of the molecule is a well-known phenoxy herbicide .
Aplicaciones Científicas De Investigación
Environmental Exposure and Health Risks
- Studies on phenoxyherbicides, including chlorophenoxy compounds, have been conducted to evaluate their association with soft tissue sarcoma and other health risks. For example, an investigation into the exposure to phenoxyherbicides and chlorophenols in New Zealand highlighted a potential link to soft tissue sarcoma, although further research was deemed necessary to confirm these findings (Smith et al., 1984).
Metabolism and Toxicology
- Research on the metabolism and toxicology of chlorophenoxy compounds and related substances has been conducted to understand their effects on human health. Studies have explored the urinary metabolite profile following exposure to chlorophenols, indicating how these compounds are metabolized and potentially impact health (Rubio et al., 2021).
Environmental Contamination and Human Exposure
- Investigations into environmental contaminants, including phenolic and methoxylated organohalogen compounds, have assessed human exposure through dietary intake and other pathways. Research conducted in Japan on dietary exposure to these contaminants has shed light on their presence in breast milk and serum, suggesting potential health implications for exposed populations (Fujii et al., 2014).
Risk Assessment and Individual Susceptibility
- The role of individual susceptibility in the risk assessment of pesticide exposure, including that to chlorophenoxy compounds, highlights the importance of considering personal health factors when evaluating exposure risks (Leng & Lewalter, 1999).
Direcciones Futuras
The development of new herbicides is an active area of research, with a focus on finding compounds that are effective at controlling weeds but have minimal impact on the environment and non-target organisms . This compound, with its complex structure and multiple functional groups, could potentially be a candidate for further study in this area.
Mecanismo De Acción
Target of Action
The compound “1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide” is a derivative of phenoxy herbicides, which are known to mimic the auxin growth hormone indoleacetic acid (IAA) . The primary targets of these herbicides are broad-leaf plants .
Mode of Action
Phenoxy herbicides, including this compound, act by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" . This results in the selective killing of broad-leaf weeds, leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The compound affects the auxin-mediated growth pathways in broad-leaf plants . By mimicking the natural auxin indoleacetic acid (IAA), it disrupts the normal growth and development processes of the plants, leading to uncontrolled growth and eventually plant death .
Pharmacokinetics
Similar phenoxy herbicides are known to be active when applied as salts and esters, suggesting they are capable of producing the parent acid in situ
Result of Action
The primary result of the action of this compound is the death of broad-leaf weeds . By inducing uncontrolled growth, the compound disrupts the normal life cycle of the weeds, leading to their death and thus controlling their population in agricultural settings .
Action Environment
The efficacy and stability of this compound, like other phenoxy herbicides, can be influenced by various environmental factors. These may include the specific types of plants present, the soil composition, and the local climate . Additionally, the widespread use of such herbicides can lead to environmental contamination, posing potential risks to non-target organisms and ecosystems .
Propiedades
IUPAC Name |
1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2S/c1-11-9-12(17)7-8-14(11)22-10-15(21)19-20-16(23)18-13-5-3-2-4-6-13/h7-9,13H,2-6,10H2,1H3,(H,19,21)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQLIXMSNWYBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2919635.png)
![7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride](/img/structure/B2919638.png)
![2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2919640.png)
![N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2919641.png)
![5-(2-chloro-4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2919642.png)


![17-Ethoxy-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2919648.png)
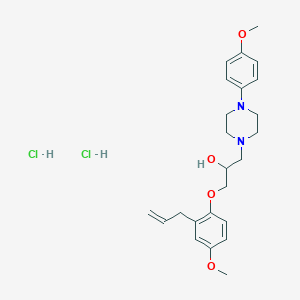

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2919651.png)
